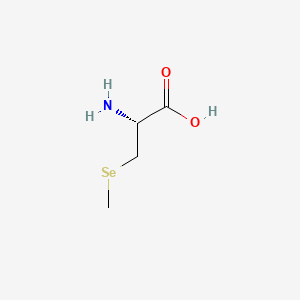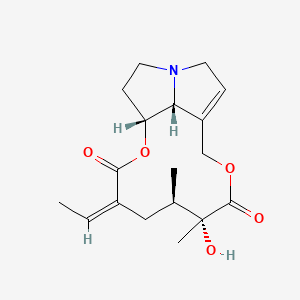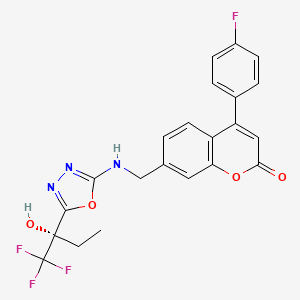
Skimmianine
Vue d'ensemble
Description
La skimmianine est un alcaloïde furoquinoléine présent dans diverses plantes, en particulier dans la famille des Rutacées, telles que Skimmia japonica et Zanthoxylum nitidum . Elle est connue pour sa forte activité inhibitrice de l’acétylcholinestérase, ce qui en fait un composé intéressant en chimie médicinale .
Applications De Recherche Scientifique
Skimmianine has a wide range of scientific research applications:
Mécanisme D'action
La skimmianine exerce ses effets principalement par l’inhibition de l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans le système nerveux . En inhibant cette enzyme, la this compound augmente les niveaux d’acétylcholine, améliorant ainsi la transmission cholinergique. Ce mécanisme est particulièrement bénéfique dans des affections telles que la maladie d’Alzheimer, où les niveaux d’acétylcholine sont réduits . De plus, la this compound s’est avérée interférer avec la voie d’activation de NF-κB, réduisant ainsi la neuro-inflammation .
Analyse Biochimique
Biochemical Properties
Skimmianine interacts with various enzymes and proteins, notably acetylcholinesterase (AChE). It has been found to inhibit AChE activity, which plays a significant role in nerve impulse transmission at cholinergic synapses . This interaction with AChE suggests that this compound could be a potential therapeutic agent for conditions like Alzheimer’s disease .
Cellular Effects
This compound has been shown to exert effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against cerebral ischemia–reperfusion (IR) injury . This compound treatment resulted in decreased lipid peroxidation and increased activity of natural antioxidant enzymes, suggesting its role in influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to reduce the expression of IBA-1, IL-6, and NF-κB proteins, which are involved in immune and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on cerebral IR injury, the effects of this compound on brain tissue were examined 14 days post-IR injury . The study found that this compound treatment resulted in decreased lipid peroxidation and increased activity of antioxidant enzymes over this period .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on cerebral IR injury in rats, this compound was administered at a dosage of 40 mg/kg . The study found that this dosage of this compound resulted in significant neuroprotective effects .
Metabolic Pathways
Given its role as an AChE inhibitor, it is likely involved in cholinergic signaling pathways .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La biosynthèse de la skimmianine commence par l’acide anthranilique, abondant dans la famille des Rutacées . Le processus implique plusieurs étapes :
Formation de l’anthraniloyl-CoA : L’acide anthranilique se combine à l’acétate pour former l’anthraniloyl-CoA.
Condensation de Claisen : Ce composé intermédiaire étend sa chaîne latérale en ajoutant du malonyl-CoA.
Cyclisation : La lactame formée subit une cyclisation pour générer un système hétérocyclique, conduisant à la formation de 4-hydroxy-2-quinolone.
Alkylation : L’alkylation se produit en position C-3 par introduction de diméthylallyl diphosphate.
Cyclisation et Hydroxylation : La chaîne latérale diméthylallyl subit une cyclisation, formant un nouveau cycle hétérocyclique à cinq chaînons, suivi d’une hydroxylation pour former la this compound.
Méthodes de Production Industrielle :
Analyse Des Réactions Chimiques
Types de Réactions : La skimmianine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de ses groupes méthoxy.
Réactifs et Conditions Courants :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.
Réactifs de substitution : Les halogènes et autres nucléophiles sont utilisés pour les réactions de substitution.
Produits Majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound .
4. Applications de la Recherche Scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
La skimmianine est unique parmi les alcaloïdes furoquinoléine en raison de sa forte activité inhibitrice de l’acétylcholinestérase . Des composés similaires comprennent :
- Toddalolactone
- Dictamnine
- γ-Fagarine
- Magnolone
- (−)- (S)-Edulinine
- Zanthodioline
- Edulitine
- 5,6,7-Trimethoxycoumarine
- Haplopine
Ces composés partagent des similitudes structurales avec la this compound mais diffèrent dans leurs activités pharmacologiques et leur puissance .
Propriétés
IUPAC Name |
4,7,8-trimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIBLKBHNKZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232116 | |
| Record name | Skimmianine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-95-4 | |
| Record name | Skimmianine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Skimmianine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skimmianine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Skimmianine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Skimmianine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKIMMIANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Skimmianine exhibits its anti-inflammatory effects primarily by targeting the NF-κB activation pathway. It inhibits the binding of NF-κB to DNA consensus sites, effectively reducing the expression of pro-inflammatory mediators like TNFα, IL-6, NO, and PGE2 []. Additionally, it reduces the phosphorylation of NF-κB/p65 and IκBα proteins, further suppressing the inflammatory cascade []. This compound also shows interaction with 5-HT receptors, particularly the 5-HT2 subtype [], and demonstrates inhibitory effects on α-glucosidase, suggesting potential antidiabetic properties [].
ANone: this compound is a furoquinoline alkaloid.
A: While specific studies on material compatibility are limited, this compound's isolation from various plant sources using techniques like column chromatography and HPLC suggests its compatibility with common laboratory solvents and chromatographic materials [, , , ]. Information regarding its stability under various conditions, such as temperature, pH, and light exposure, requires further investigation.
ANone: Current research primarily focuses on this compound's biological activities rather than its catalytic properties. There is no evidence to suggest significant catalytic activity for this compound.
A: Yes, computational methods, particularly molecular docking, have been employed to explore the interaction of this compound with potential targets. For example, docking studies have been used to investigate its binding to α-glucosidase, providing insights into its potential as an antidiabetic agent []. Further computational studies, such as those exploring QSAR and ADME properties, could provide valuable information for drug development.
A: Research suggests that specific structural features of this compound contribute to its biological activity. For instance, the presence of a furan ring appears essential for its photo-activated antimicrobial activity []. Modifications to its methoxy groups and the double bond between C2-C3 are key metabolic pathways observed in rats, indicating their significance in its pharmacokinetic profile []. Further studies are necessary to comprehensively understand the impact of structural modifications on its activity, potency, and selectivity.
ANone: While research on specific formulation strategies for this compound is limited, its isolation and purification from natural sources suggest its compatibility with various extraction and purification techniques. Further research is necessary to determine its stability under different storage conditions and develop formulations that optimize its solubility, bioavailability, and therapeutic potential.
ANone: this compound has shown efficacy in various in vitro and in vivo studies:
- Anti-inflammatory activity: It effectively reduces pro-inflammatory mediators in LPS-activated BV-2 microglia, a cellular model of neuroinflammation []. Additionally, it protects HT-22 cells (a neuronal cell line) from toxicity induced by conditioned media from activated microglia, highlighting its neuroprotective potential [].
- Analgesic and Antispasmodic Effects: Animal studies reveal a significant analgesic effect, showing effectiveness in the hot plate and acetic acid-induced writhing tests in mice []. It also inhibits spasms in isolated rabbit and rat ileum and duodenum induced by acetylcholine or barium chloride, demonstrating antispasmodic properties [].
- Antimicrobial activity: this compound exhibits potent photo-activated antimicrobial activity against Staphylococcus aureus, including a methicillin-resistant strain, suggesting its potential against drug-resistant bacteria []. It also demonstrates activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
- Anti-cancer activity: Studies indicate potential anti-cancer effects, particularly against human non-small cell lung cancer cells, by inhibiting cell growth and inducing apoptosis []. It also shows promising results against esophageal squamous cell carcinoma, suppressing proliferation and migration by blocking ERK1/2 activation [].
ANone: Several analytical techniques are employed to characterize and quantify this compound:
- High-Performance Thin-Layer Chromatography (HPTLC): This method enables the separation and quantification of this compound in plant extracts, utilizing its UV absorbance properties for detection [].
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of this compound, often coupled with UV detection or more advanced detection methods like mass spectrometry [, , , ].
- Ultra-Performance Liquid Chromatography (UPLC): This high-resolution version of HPLC provides enhanced sensitivity and speed for the analysis of this compound and its metabolites in biological samples [].
- Mass Spectrometry (MS): Coupled with separation techniques like HPLC or UPLC, MS offers accurate identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern [, ].
- Nuclear Magnetic Resonance (NMR): This technique plays a critical role in structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms in the this compound molecule [, ].
ANone: The biosynthesis of this compound involves a fascinating series of enzymatic reactions:
- Origin: It originates from anthranilic acid and acetate [].
- Intermediate: Dictamnine, another furoquinoline alkaloid, serves as a key intermediate in its biosynthesis [, ].
- Furan Ring Formation: The characteristic furan ring of this compound is formed from a 3-prenylquinolone precursor through a unique mechanism that doesn't involve a carbonyl intermediate [, ].
- Methoxy Group Retention: The 4-methoxy group of the 3-prenylquinolone precursor is retained in the final this compound molecule [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)












